molecular formula C9H17NO4 B555039 (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid CAS No. 45120-30-7

(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid

Cat. No. B555039
CAS RN: 45120-30-7
M. Wt: 203.24 g/mol
InChI Key: QVAQMUAKTNUNLN-LURJTMIESA-N
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Description

“(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid” is a derivative of amino acids. It is a tert-butoxycarbonyl-protected amino acid . These types of compounds are often used in peptide synthesis .


Synthesis Analysis

The synthesis of Boc derivatives of amino acids, such as “(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid”, can be achieved using di-tert-butyl pyrocarbonate . The process involves the reaction of the amino acid with di-tert-butyl pyrocarbonate, resulting in the formation of the Boc-protected amino acid .


Molecular Structure Analysis

The molecular structure of “(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid” can be analyzed using techniques such as NMR spectroscopy . The tert-butyl group attached to the molecule can be observed with high sensitivity if the group retains high mobility .


Chemical Reactions Analysis

The chemical reactions involving “(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid” can be complex due to the multiple reactive groups present in the molecule . For instance, the tert-butyl group can be attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tBu iodoacetamide, or tBu acrylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid” can be analyzed using various techniques. For instance, NMR, elemental analysis, and IR spectroscopic analysis can be used to confirm the proposed structures . The Boc-protected amino acid ionic liquids (Boc-AAILs) are clear and nearly colorless to pale yellow liquids at room temperature .

Scientific Research Applications

  • Collagen Cross-Links Synthesis : This compound serves as a key intermediate in the synthesis of collagen cross-links, such as pyridinoline (Pyd) and deoxypyridinoline (Dpd), which are important for understanding the biochemistry of connective tissues (Adamczyk, Johnson, & Reddy, 1999).

  • Isotopically Labeled Deoxypyridinoline : It's used in the synthesis of isotopically labeled deoxypyridinoline, a marker of bone resorption, which is vital in osteoporosis research (Adamczyk et al., 2000).

  • Synthesis of Non-Natural Alpha-Amino Acids : This compound acts as a key intermediate in the synthesis of various enantiopure non-natural alpha-amino acids, contributing to the field of peptidomimetics and drug development (Constantinou-Kokotou et al., 2001).

  • Chemosensors for Zinc Ions : It forms the basis for synthesizing selective zinc sensors, important for understanding zinc's role in biological systems and potentially in bioimaging applications (Berrones-Reyes et al., 2019).

  • HIV-Protease Assay Development : Derivatives of this compound are used in creating oligopeptides for sequence-specific chromogenic protease substrates, aiding in HIV research (Badalassi et al., 2002).

  • Renin Inhibitors in Hypertension : Derivatives are used in synthesizing renin inhibitory peptides, which are important in managing hypertension (Thaisrivongs et al., 1987).

  • Synthesis of Biologically Active Substances : It's used in baker's yeast reduction processes to produce biologically active substances like sperabillin C and GABOB (Hashiguchi, Kawada, & Natsugari, 1992).

  • Cancer Imaging : This compound acts as a precursor in the synthesis of PET radiotracers, aiding in tumor imaging (Liu et al., 2017).

  • Synthesis of Chiral Auxiliaries : It has been used in the synthesis of new chiral auxiliaries for stereochemical control in organic synthesis (Studer, Hintermann, & Seebach, 1995).

Future Directions

The use of Boc-protected amino acids, such as “(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid”, in peptide synthesis is a promising area of research . Future studies could focus on optimizing the synthesis process and exploring new applications of these compounds .

properties

IUPAC Name

(4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAQMUAKTNUNLN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963342
Record name 1-(1,1-Dimethylethyl) hydrogen L-glutamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid

CAS RN

45120-30-7, 25456-75-1
Record name 1-(1,1-Dimethylethyl) hydrogen L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45120-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl L-glutamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,1-Dimethylethyl) hydrogen L-glutamate
Source EPA DSSTox
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Record name 1-tert-butyl L-glutamate
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Record name (4S)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Duan, F Liu, H Kwon, Y Byun, I Minn… - Journal of medicinal …, 2020 - ACS Publications
In an effort to seek novel agents targeting prostate-specific membrane antigen (PSMA), 16 ligands (L1–L16) with structural modifications in S1′ binding pocket were synthesized and …
Number of citations: 31 pubs.acs.org

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